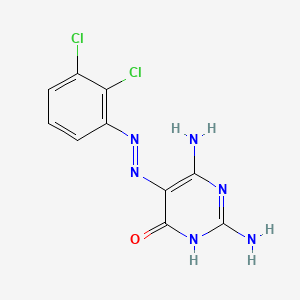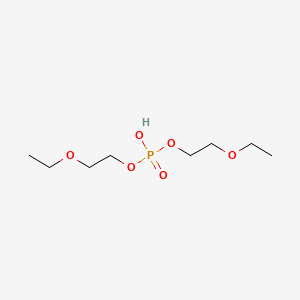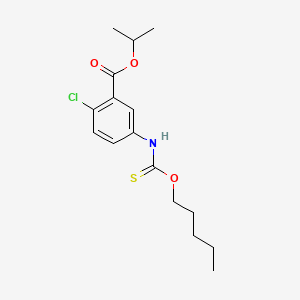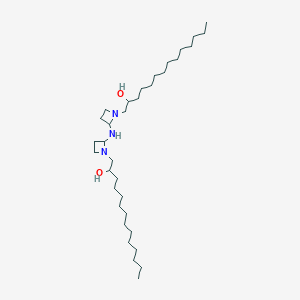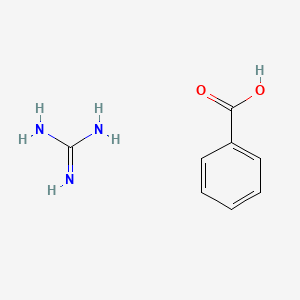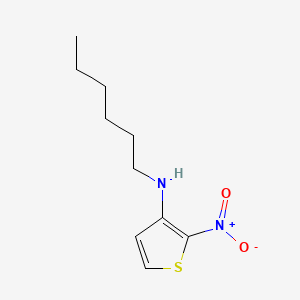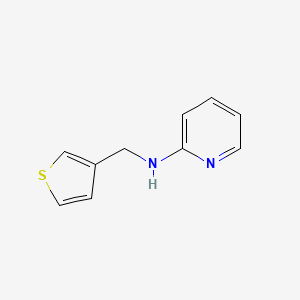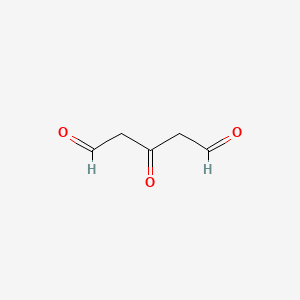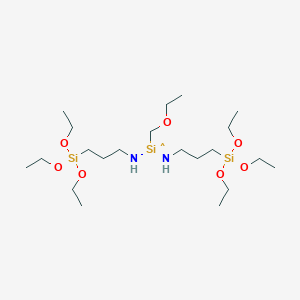
Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine is a silane coupling agent with the molecular formula C21H51N2O7Si3 and a molecular weight of 527.89 g/mol . This compound is known for its ability to enhance the bonding between organic and inorganic materials, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine typically involves the reaction of ethoxymethylamine with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then subjected to purification processes such as filtration and distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The compound can undergo substitution reactions with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Siloxane Networks: Formed through condensation reactions.
Functionalized Derivatives: Formed through substitution reactions.
Scientific Research Applications
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine involves the formation of silanol groups through hydrolysis, which can then condense to form siloxane bonds . These siloxane bonds enhance the bonding between organic and inorganic materials, leading to improved mechanical properties and durability . The compound can also undergo substitution reactions to form functionalized derivatives with specific properties .
Comparison with Similar Compounds
Similar Compounds
Bis(3-(triethoxysilyl)propyl)tetrasulfide: Another silane coupling agent used for similar applications.
3-(Triethoxysilyl)propylamine: A precursor in the synthesis of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine.
Uniqueness
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine is unique due to its ability to form stable siloxane bonds, which enhance the bonding between organic and inorganic materials. This property makes it particularly valuable in applications where strong and durable bonds are required .
Properties
CAS No. |
80228-85-9 |
|---|---|
Molecular Formula |
C21H51N2O7Si3 |
Molecular Weight |
527.9 g/mol |
InChI |
InChI=1S/C21H51N2O7Si3/c1-8-24-21-31(22-17-15-19-32(25-9-2,26-10-3)27-11-4)23-18-16-20-33(28-12-5,29-13-6)30-14-7/h22-23H,8-21H2,1-7H3 |
InChI Key |
AVDOIUXWPWVUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Si](NCCC[Si](OCC)(OCC)OCC)NCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


